molecular formula C14H12N2O4 B3924358 phenyl N-(2-methyl-5-nitrophenyl)carbamate

phenyl N-(2-methyl-5-nitrophenyl)carbamate

Cat. No.: B3924358
M. Wt: 272.26 g/mol
InChI Key: JISLPEFHWQXBTQ-UHFFFAOYSA-N
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Description

Phenyl N-(2-methyl-5-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a phenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-methyl-5-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-5-nitroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-methyl-5-nitrophenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(2-methyl-5-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of phenyl N-(2-methyl-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s nitro group also plays a role in its reactivity, undergoing reduction to form reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

Phenyl N-(2-methyl-5-nitrophenyl)carbamate can be compared with other carbamates such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new applications and enhance its utility in scientific research.

Properties

IUPAC Name

phenyl N-(2-methyl-5-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-10-7-8-11(16(18)19)9-13(10)15-14(17)20-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISLPEFHWQXBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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